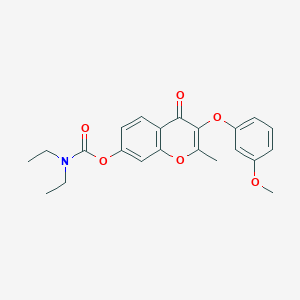
3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate" is a derivative of chromen-2-one, which is a scaffold present in various pharmacologically active molecules. The chromen-2-one core is known for its presence in compounds with diverse biological activities, including antimicrobial properties. The compound likely possesses similar properties due to the presence of the chromen-2-one core and the substitution pattern on the molecule.
Synthesis Analysis
The synthesis of chromen-2-one derivatives typically involves the condensation of various reagents. For instance, the synthesis of related compounds has been reported through the reductive amination of chromen-2-one intermediates with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another method includes the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide to form triazine derivatives upon refluxing in pyridine or ethanol . These methods highlight the versatility of chromen-2-one derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques allow for the determination of the substitution pattern and the confirmation of the molecular framework. The presence of the methoxyphenoxy and diethylcarbamate groups in the compound of interest would contribute to its unique chemical behavior and potential biological activity.
Chemical Reactions Analysis
Chromen-2-one derivatives can undergo various chemical reactions. For example, the reaction of phenyl N-(4-formylphenyl)carbamate with 3-acetyl-2H-chromen-2-one can yield carbamate derivatives . Additionally, the condensation of methyl 4-acetylphenylcarbamate with different reagents can lead to the formation of chalcones and chromenium salts . These reactions demonstrate the reactivity of the chromen-2-one core and its ability to form complex structures with biological relevance.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as methoxy and carbamate functionalities, can affect the molecule's polarity, solubility, and reactivity. These properties are crucial for the compound's interaction with biological targets and its overall pharmacokinetic profile.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound belongs to a class of chemicals that are extensively studied for their chemical synthesis and properties. For instance, Velikorodov et al. (2014) discussed the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, highlighting a method for forming chromene derivatives through condensation and esterification processes. Such compounds have implications in the development of novel materials with specific chemical properties (A. V. Velikorodov, V. A. Ionova, E. Melent’eva, N. N. Stepkina, & A. A. Starikova, 2014).
Antibacterial Activity
The research on the antibacterial effects of synthesized new derivatives of 4-hydroxy-chromen-2-one by Behrami and Dobroshi (2019) provides insights into the potential of such compounds in medical and pharmaceutical applications. Their study demonstrated that synthesized compounds showed significant bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This suggests that derivatives of the compound might have applications in developing new antibacterial agents (A. Behrami & Florent Dobroshi, 2019).
Novel Organic Compounds Synthesis
Studies such as the one conducted by Pelter, Hussain, Smith, and Ward (1997) explore the synthesis of related chromen-6-ones and chromenes through unique processes involving phenolic oxidation. This work contributes to the broader field of organic chemistry by providing new methodologies for synthesizing complex organic compounds that could have various scientific and industrial applications (A. Pelter, A. Hussain, Gareth R. Smith, & R. Ward, 1997).
Propriétés
IUPAC Name |
[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)29-17-10-11-18-19(13-17)27-14(3)21(20(18)24)28-16-9-7-8-15(12-16)26-4/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOASAWUNQFQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2550498.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550499.png)
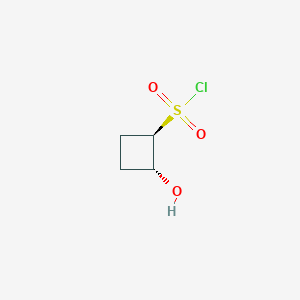
![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)
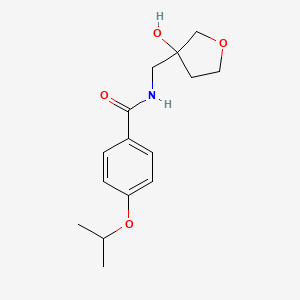
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)
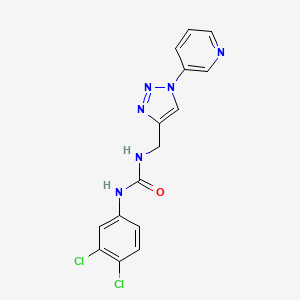
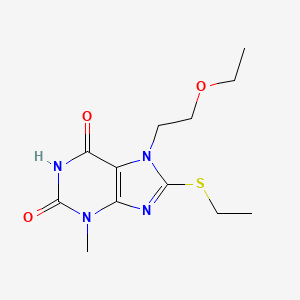
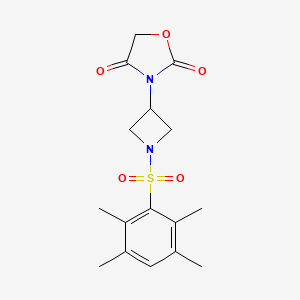

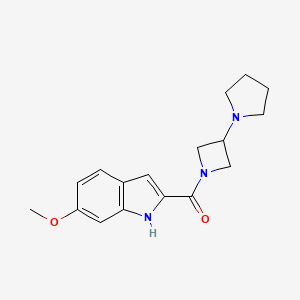
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)
